molecular formula C19H17NO5 B2573220 N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-65-1

N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2573220
CAS No.: 325802-65-1
M. Wt: 339.347
InChI Key: MNRKFAQTHBEYNH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide belongs to the family of substituted chromene compounds. The systematic identification of this compound relies on its unique structural features and chemical composition. According to PubChem data, this compound has the following key identifiers:

Table 1: Compound Identification Parameters

Parameter Value
IUPAC Name This compound
CAS Registry Number 325802-65-1
Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol

The structural backbone consists of a 2H-chromene ring system with key functional groups attached at specific positions. The molecule contains a 6-methoxy group on the chromene ring, a 2-oxo group, and a carboxamide group at position 3 that connects to a 4-ethoxyphenyl moiety. This specific arrangement of functional groups contributes to the unique physical and chemical properties of the compound.

The systematic identification can be broken down into constituent parts:

  • The chromene core (2H-chromene) forms the primary scaffold
  • Position 2 contains an oxo group (2-oxo)
  • Position 3 bears a carboxamide group linked to a 4-ethoxyphenyl unit
  • Position 6 contains a methoxy substituent

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound can be analyzed based on similar chromene derivatives that have been studied using X-ray crystallography. While direct crystallographic data for this specific compound is not available in the searched literature, comparable compounds provide valuable insights into its likely conformation.

Based on studies of similar chromene carboxamides, the molecule is expected to adopt a nearly planar conformation with respect to the chromene ring system and the carboxamide group. The 2H-chromene ring system typically exhibits planarity with minor deviations in the pyran ring, as observed in analogous structures.

In related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, the dihedral angle between the chromene ring and the exocyclic phenyl ring ranges from approximately 20° to 48°. For this compound, a similar orientation is anticipated, with the 4-ethoxyphenyl group likely positioned at an angle to the chromene core to minimize steric hindrance.

The carboxamide linkage is expected to adopt an anti conformation with respect to the C-N rotamer, similar to what has been observed in related compounds. Additionally, the molecule would likely exhibit a cis geometry with respect to the relative positions of the Carom-Carom bond of the chromene ring and the carbonyl group of the amide.

The methoxy group at position 6 and the ethoxy substituent on the phenyl ring are expected to lie approximately in the plane of their respective aromatic rings, though slight deviations may occur to accommodate optimal packing in the solid state.

Intermolecular Interaction Networks

This compound contains several functional groups capable of participating in intermolecular interactions, which would influence its crystal packing and physical properties. Based on studies of similar chromene derivatives, the following interaction patterns can be anticipated:

Hydrogen Bonding Networks:
Similar chromene carboxamides exhibit characteristic hydrogen bonding patterns. The compound likely forms intramolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of the chromene ring, creating an S(6) ring motif. Additionally, weak C-H···O interactions may form with the carbonyl oxygen of the amide as the acceptor, resulting in another S(6) ring.

Intermolecular hydrogen bonding would likely involve the carboxamide group, with the N-H acting as a donor and the carbonyl oxygen as an acceptor. These interactions could form R²₂(13) ring motifs that propagate along a crystallographic axis, similar to what has been observed in N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides.

Table 2: Potential Hydrogen Bonding Interactions

Interaction Type Donor Acceptor Expected Geometry Motif
Intramolecular N-H (amide) O (chromene carbonyl) N-H···O S(6)
Intramolecular C-H (aromatic) O (amide carbonyl) C-H···O S(6)
Intermolecular N-H (amide) O (carbonyl) N-H···O R²₂(13)
Intermolecular C-H (aromatic) O (methoxy/ethoxy) C-H···O Variable

π-π Stacking Interactions:
The planar chromene ring system in this compound provides an ideal platform for π-π stacking interactions. Based on related structures, these interactions likely occur between inversion-related molecules with centroid-centroid distances of approximately 3.5-3.8 Å. The stacking interactions may involve both the chromene bicyclic system and the 4-ethoxyphenyl ring, contributing to the three-dimensional packing architecture.

In crystal structures of similar compounds, parallel stacking of chromene rings has been observed with perpendicular distances between ring centroids of approximately 3.56-3.84 Å. These π-π interactions typically reinforce the hydrogen bonding network, resulting in a complex supramolecular assembly.

The methoxy and ethoxy substituents are likely to influence the packing through weak C-H···O interactions, potentially forming additional supramolecular motifs that contribute to the overall crystal stability. The presence of these ether groups may also affect the electron distribution across the aromatic systems, modulating the strength of the π-π stacking interactions.

The combined effect of these intermolecular interactions would result in a characteristic packing pattern with sheets or layers of molecules held together by hydrogen bonds and further stabilized by π-π stacking between adjacent sheets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-14-6-4-13(5-7-14)20-18(21)16-11-12-10-15(23-2)8-9-17(12)25-19(16)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRKFAQTHBEYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-ethoxyaniline with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide shows promise in the following areas:

  • Anticancer Activity : Research indicates that compounds in the chromene class exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory mediators. It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases.
  • Antioxidant Effects : As an antioxidant, it may protect cells from oxidative stress by scavenging free radicals and enhancing the body’s natural antioxidant defenses.

Biological Studies

This compound has been investigated for its interactions with various biological targets:

  • Molecular Targets : It may interact with enzymes, receptors, and proteins involved in oxidative stress and inflammation, potentially modulating pathways such as NF-kB and Nrf2.
  • In Vivo Studies : Preliminary studies have shown that this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound is being explored for:

  • Material Science : As a building block in the synthesis of novel materials with specific properties, including photostability and thermal resistance.
  • Agricultural Chemistry : Potential applications in developing new agrochemicals that leverage its biological activity to enhance crop protection against pests and diseases.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of chromene compounds exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as chemotherapeutic agents.
  • Inflammation Modulation : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.

Comparison with Similar Compounds

Structural Implications :

  • Electron-withdrawing vs. The methoxy group (OCH₃) in the target compound may improve solubility and π-π stacking interactions .
  • Amide nitrogen substituents : The 4-ethoxyphenyl group (OCH₂CH₃) in the target compound likely offers greater lipophilicity compared to the 4-methoxyphenyl (OCH₃) or 4-bromophenyl (Br) groups in analogs, influencing membrane permeability .

Biological Activity

N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivative class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Chromene Derivatives

Chromenes are known for various biological activities, including:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Anticancer capabilities

These properties make chromenes, including this compound, significant in medicinal chemistry and drug development .

The synthesis of this compound typically involves the condensation of 4-ethoxyaniline with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .

Chemical Structure

PropertyValue
Molecular FormulaC18H15NO4
Molecular Weight325.32 g/mol
CAS Number325802-65-1

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer activity. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound's mechanism of action may involve modulation of apoptotic pathways and inhibition of cell cycle progression .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by modulating inflammatory pathways, particularly through the inhibition of the NF-kB signaling pathway. This modulation can reduce the expression of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Antioxidant Properties

This compound also exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound may enhance the body's antioxidant defenses by activating the Nrf2 pathway, which regulates antioxidant response elements .

The biological activity of this compound involves several molecular targets:

Molecular Targets:

  • Enzymes: Inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammation.
  • Receptors: Interaction with various cellular receptors involved in signaling pathways.
  • Proteins: Modulation of proteins related to apoptosis and cell cycle regulation.

Pathways Involved:

  • NF-kB Pathway: Inhibition leads to reduced inflammation.
  • Nrf2 Pathway: Activation enhances antioxidant responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Study: A study reported that this compound exhibited IC50 values below 10 µM against breast cancer cell lines (MCF7), indicating strong anticancer potential .
  • Inflammation Model: In vitro experiments showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), demonstrating its anti-inflammatory effects .
  • Antioxidant Evaluation: The compound was tested for its ability to scavenge free radicals, showing a significant reduction in oxidative stress markers in cellular models .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

Answer:
The synthesis of coumarin-3-carboxamide derivatives typically involves a multi-step approach:

Core Coumarin Formation : Start with 7-hydroxycoumarin derivatives, such as 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, which can undergo alkylation or acylation. For example, allyl bromide in the presence of K₂CO₃ and DMF facilitates nucleophilic substitution at the 8-position .

Carboxamide Coupling : React the coumarin-3-carboxylic acid intermediate with 4-ethoxyaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Triethylamine is often added to scavenge HCl .

Purification : Flash column chromatography (silica gel, acetone/hexane gradient) followed by recrystallization (e.g., acetone) yields high-purity crystals for structural validation .

Advanced: How can conflicting crystallographic data for similar coumarin derivatives be resolved during structural refinement?

Answer:
Contradictions in crystallographic data (e.g., bond angles, torsion angles) may arise due to:

  • Disorder in Crystal Packing : Use SHELXL’s PART instruction to model disordered moieties. For example, the allyl group in 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide exhibited positional disorder, requiring partial occupancy refinement .
  • Twinned Crystals : Implement the TWIN command in SHELXL for non-merohedral twinning. High-resolution data (≤1.0 Å) improves the reliability of anisotropic displacement parameters .
  • Validation Tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements and validate hydrogen bonding networks .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons: δ 6.5–8.5 ppm (coumarin ring) and δ 3.8–4.2 ppm (methoxy/ethoxy groups).
    • Amide proton: δ ~8.8 ppm (singlet, NH) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related coumarin-carboxamide showed m/z 409.1271 (theor. 409.1274) .
  • IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (coumarin lactone C=O) .

Advanced: How does the ethoxyphenyl substituent influence the compound’s metabolic stability in preclinical models?

Answer:
The 4-ethoxyphenyl group undergoes O-deethylation via cytochrome P450 enzymes (e.g., CYP1A2), forming 4-hydroxyphenyl metabolites. In rabbits, ~62% of a structurally related compound (N-(4-ethoxyphenyl)-3-oxobutanamide) was converted to glucuronidated derivatives, indicating rapid Phase II metabolism . To enhance metabolic stability:

  • Replace the ethoxy group with trifluoromethoxy (resists oxidative cleavage).
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to reduce CYP affinity .

Basic: What computational methods aid in predicting the compound’s biological activity?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against targets like COX-2 or EGFR using the coumarin core as a hydrogen bond acceptor. The methoxy group enhances hydrophobic interactions in the kinase domain .
  • QSAR Models : Use descriptors like logP (predictive of membrane permeability) and polar surface area (PSA <90 Ų for oral bioavailability). For coumarin-carboxamides, a PSA of 78 Ų correlates with moderate blood-brain barrier penetration .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to stabilize the compound in PBS (pH 7.4).
  • Prodrug Approach : Convert the carboxamide to a methyl ester (hydrolyzed in vivo by esterases). Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl) derivatives showed 10-fold higher solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance cellular uptake in cancer cell lines .

Basic: How is the purity of the compound validated before biological testing?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with retention time consistency (RSD <0.5%). Purity ≥95% is required for in vitro studies .
  • Elemental Analysis : Carbon and nitrogen content must align with theoretical values (±0.3%). For C₁₉H₁₇NO₅, calculated: C 65.70%, H 4.89%; found: C 65.62%, H 4.93% .

Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity?

Answer:

  • NF-κB Pathway Inhibition : The coumarin core suppresses IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages (IC₅₀ ~5 µM) .
  • ROS Scavenging : The methoxy group donates electrons to quench superoxide radicals (EC₅₀ ~20 µM in DPPH assays) .
  • Comparative SAR : Removal of the 6-methoxy group decreases activity by 70%, highlighting its role in binding pocket occupancy .

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Structural validation must include CIF files from the Cambridge Structural Database .
  • For advanced SAR studies, cross-reference with PubChem BioAssay data (AID 743255) .

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